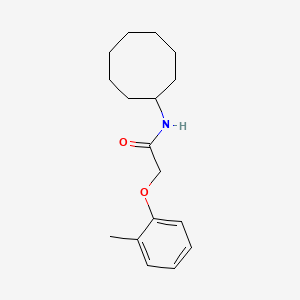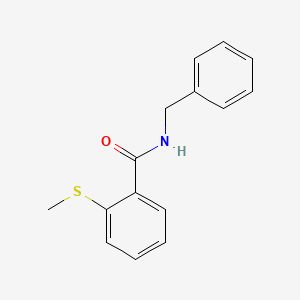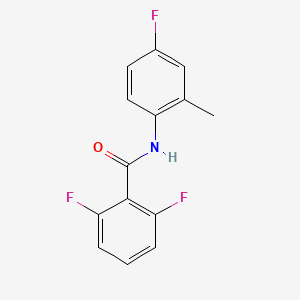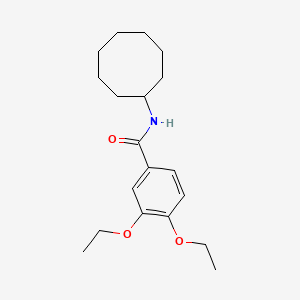![molecular formula C12H11N3O2S B5874081 N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide, commonly known as PAF inhibitor, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated.
Wirkmechanismus
The mechanism of action of PAF inhibitor involves the inhibition of platelet-activating factor (PAF). PAF is a potent lipid mediator that plays a key role in inflammation, platelet aggregation, and blood clotting. PAF inhibitor binds to the PAF receptor and prevents the activation of downstream signaling pathways, resulting in the inhibition of PAF-mediated effects.
Biochemical and Physiological Effects
PAF inhibitor has been found to have a range of biochemical and physiological effects. It has been shown to inhibit inflammation by reducing the production of pro-inflammatory cytokines and chemokines. PAF inhibitor has also been found to have anti-tumor properties, and has been shown to induce apoptosis in cancer cells. In addition, PAF inhibitor has been found to inhibit platelet aggregation and blood clotting, and has been investigated as a potential therapeutic agent for thrombotic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PAF inhibitor in lab experiments is its specificity for the PAF receptor. This allows researchers to study the effects of PAF inhibition without interference from other signaling pathways. However, PAF inhibitor can also have off-target effects, and its use in lab experiments requires careful optimization of dosage and treatment duration.
Zukünftige Richtungen
There are several future directions for the study of PAF inhibitor. One area of research is the development of more potent and selective PAF inhibitors. Another area of research is the investigation of the potential therapeutic applications of PAF inhibitor in diseases such as cancer, asthma, and cardiovascular disease. Additionally, the use of PAF inhibitor in combination with other therapeutic agents is an area of active research, and may lead to improved treatment outcomes.
Synthesemethoden
The synthesis of PAF inhibitor involves the reaction of 2-furoyl chloride with 3-pyridinemethanamine and thiourea. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
PAF inhibitor has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-tumor properties, and has been investigated as a potential treatment for a range of diseases, including cancer, asthma, and cardiovascular disease. PAF inhibitor has also been studied for its effects on platelet aggregation and blood clotting, and has been investigated as a potential therapeutic agent for thrombotic disorders.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethylcarbamothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-11(10-4-2-6-17-10)15-12(18)14-8-9-3-1-5-13-7-9/h1-7H,8H2,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDWEHBKWHBPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5874005.png)
![5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5874006.png)



![4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide](/img/structure/B5874030.png)

![N'-(3-acetylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5874047.png)


![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)

![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)
